molecular formula C17H13N5O3 B2664324 (E)-2-(4-nitrophenyl)-N'-(quinoxalin-6-ylmethylene)acetohydrazide CAS No. 1018148-23-6

(E)-2-(4-nitrophenyl)-N'-(quinoxalin-6-ylmethylene)acetohydrazide

Cat. No. B2664324
CAS RN: 1018148-23-6
M. Wt: 335.323
InChI Key: AGARGYAUOKUEEU-RGVLZGJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-(4-nitrophenyl)-N'-(quinoxalin-6-ylmethylene)acetohydrazide, also known as QAHC, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. QAHC belongs to the class of hydrazones and has been found to exhibit promising activity against various diseases.

Scientific Research Applications

Synthesis and Characterization

A study on the synthesis of new quinoline derivatives, which are structurally related to "(E)-2-(4-nitrophenyl)-N'-(quinoxalin-6-ylmethylene)acetohydrazide," revealed the potential for creating heterocyclic compounds with varied biological activities. The synthesis process involved reactions that afforded compounds containing the quinoline moiety, which were then characterized through elemental analyses and spectroscopic measurements (El-Sayed & Salman, 2008).

Antimicrobial and Antitubercular Activities

Another significant application involves the microwave-assisted synthesis of quinoxaline-incorporated Schiff bases, including derivatives similar to the compound . These synthesized compounds were evaluated for their antimicrobial and antitubercular activities, demonstrating that the microwave method is not only efficient but also environmentally friendly, yielding compounds with potential therapeutic applications (Achutha et al., 2013).

Corrosion Inhibition

The corrosion inhibition efficiency of quinoxalines, including similar compounds, has been studied theoretically using quantum chemical calculations. These studies aimed to establish a relationship between the molecular structure and the inhibition efficiency, providing insights into the application of such compounds in protecting metals from corrosion in various industrial applications (Zarrouk et al., 2014).

Neuroprotection and Anticancer Activities

Research into the neuroprotective effects of compounds structurally related to "(E)-2-(4-nitrophenyl)-N'-(quinoxalin-6-ylmethylene)acetohydrazide" has demonstrated potential applications in cerebral ischemia treatment. These compounds, acting as antagonists to certain receptors, offer a promising avenue for therapeutic interventions against brain injuries resulting from ischemic events (Sheardown et al., 1990).

properties

IUPAC Name

2-(4-nitrophenyl)-N-[(E)-quinoxalin-6-ylmethylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O3/c23-17(10-12-1-4-14(5-2-12)22(24)25)21-20-11-13-3-6-15-16(9-13)19-8-7-18-15/h1-9,11H,10H2,(H,21,23)/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGARGYAUOKUEEU-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NN=CC2=CC3=NC=CN=C3C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CC(=O)N/N=C/C2=CC3=NC=CN=C3C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(4-nitrophenyl)-N'-(quinoxalin-6-ylmethylene)acetohydrazide

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